molecular formula C18H22FN3 B12260348 N-{1-[(4-fluorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine

N-{1-[(4-fluorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine

Cat. No.: B12260348
M. Wt: 299.4 g/mol
InChI Key: HZSXMJRSSFQKKP-UHFFFAOYSA-N
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Description

N-{1-[(4-fluorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine is a compound that belongs to the class of piperidine derivatives It is characterized by the presence of a fluorophenyl group attached to a piperidine ring, which is further connected to a pyridine ring through a methylamine linkage

Properties

Molecular Formula

C18H22FN3

Molecular Weight

299.4 g/mol

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-N-methylpyridin-2-amine

InChI

InChI=1S/C18H22FN3/c1-21(18-4-2-3-11-20-18)17-9-12-22(13-10-17)14-15-5-7-16(19)8-6-15/h2-8,11,17H,9-10,12-14H2,1H3

InChI Key

HZSXMJRSSFQKKP-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)CC2=CC=C(C=C2)F)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-fluorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorobenzyl halide.

    Attachment of the Pyridine Ring: The pyridine ring is attached through a coupling reaction, often facilitated by a palladium catalyst.

    Methylation: The final step involves the methylation of the amine group to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-fluorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced amine forms.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives of the original compound.

Scientific Research Applications

N-{1-[(4-fluorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including receptor binding and enzyme inhibition.

    Medicine: It is explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[(4-fluorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide
  • 1-(4-fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
  • N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide

Uniqueness

N-{1-[(4-fluorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine is unique due to its specific structural features, such as the combination of a fluorophenyl group with a piperidine and pyridine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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